molecular formula C10H9N5O B11059716 4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

Cat. No.: B11059716
M. Wt: 215.21 g/mol
InChI Key: QXCCPNOHDFEMRG-UHFFFAOYSA-N
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Description

4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[310]HEX-6-YL CYANIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of the desired compound in moderate to good yields . Another method involves the treatment of ethyl 4-aryl-2,4-dioxobutanoates with malononitrile under neutral conditions in ethanol/water at room temperature, resulting in the formation of the compound in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield reduced amine derivatives.

Scientific Research Applications

4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, which can modulate biological activity. For example, the amino group can form hydrogen bonds with biological targets, while the cyano groups can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-1,6-DICYANO-4-ETHYL-2-OXO-3-AZABICYCLO[3.1.0]HEX-6-YL CYANIDE is unique due to its bicyclic structure and the presence of multiple functional groups, which confer a high degree of chemical reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

4-amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile

InChI

InChI=1S/C10H9N5O/c1-2-10(14)6-8(3-11,4-12)9(6,5-13)7(16)15-10/h6H,2,14H2,1H3,(H,15,16)

InChI Key

QXCCPNOHDFEMRG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C(C2(C(=O)N1)C#N)(C#N)C#N)N

Origin of Product

United States

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